molecular formula C5H12ClO5PS B13564438 Diethyl[(chlorosulfonyl)methyl]phosphonate

Diethyl[(chlorosulfonyl)methyl]phosphonate

Katalognummer: B13564438
Molekulargewicht: 250.64 g/mol
InChI-Schlüssel: KIARZZYKBUQYOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl[(chlorosulfonyl)methyl]phosphonate is an organophosphorus compound with significant applications in organic synthesis and industrial chemistry. This compound is known for its unique reactivity and versatility, making it a valuable reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl[(chlorosulfonyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with chlorosulfonylmethane under controlled conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Diethyl[(chlorosulfonyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Wirkmechanismus

The mechanism by which diethyl[(chlorosulfonyl)methyl]phosphonate exerts its effects involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Eigenschaften

Molekularformel

C5H12ClO5PS

Molekulargewicht

250.64 g/mol

IUPAC-Name

diethoxyphosphorylmethanesulfonyl chloride

InChI

InChI=1S/C5H12ClO5PS/c1-3-10-12(7,11-4-2)5-13(6,8)9/h3-5H2,1-2H3

InChI-Schlüssel

KIARZZYKBUQYOF-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(CS(=O)(=O)Cl)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.